n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide
CAS No.:
Cat. No.: VC19962926
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2S |
|---|---|
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-3-carboxamide |
| Standard InChI | InChI=1S/C11H17N3O2S/c1-8-10(17-7-13-8)5-14(2)11(15)9-6-16-4-3-12-9/h7,9,12H,3-6H2,1-2H3 |
| Standard InChI Key | APTUBHLKRVPOCO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)CN(C)C(=O)C2COCCN2 |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
The compound features a morpholine-3-carboxamide backbone substituted with an N-methyl group and a (4-methylthiazol-5-yl)methyl moiety. The morpholine ring (C₄H₉NO) contributes a six-membered heterocycle with one oxygen and one nitrogen atom, conferring moderate polarity and hydrogen-bonding capabilities . The thiazole ring (C₃H₃NS) introduces aromaticity and electron-rich sulfur and nitrogen atoms, which are critical for interactions with biological targets .
Key structural attributes:
-
Molecular formula: C₁₂H₁₇N₃O₂S (calculated based on analogs ).
-
Molecular weight: ~279.35 g/mol.
-
Functional groups: Tertiary amine (morpholine), secondary amide, methyl-substituted thiazole.
Stereochemical Considerations
The morpholine ring adopts a chair conformation, while the thiazole group’s planar structure may influence π-π stacking interactions with aromatic residues in proteins. The carboxamide linker provides rotational flexibility, enabling conformational adaptability during target binding.
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized through a multi-step approach:
-
Morpholine-3-carboxylic acid derivation: Starting from morpholine-3-carboxylic acid, N-methylation is achieved using methyl iodide in the presence of a base like triethylamine .
-
Thiazole precursor preparation: 4-Methylthiazole-5-carboxylic acid is synthesized via cyclization of thiourea derivatives with α-bromoketones .
-
Amide coupling: The final step involves coupling the N-methylmorpholine-3-carboxylic acid with (4-methylthiazol-5-yl)methanamine using carbodiimide reagents (e.g., EDCl/HOBt) .
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Methylation | CH₃I, Et₃N, DCM, 0°C → RT | 85% | |
| Thiazole synthesis | Thiourea + α-bromoketone, EtOH, reflux | 78% | |
| Amide coupling | EDCl, HOBt, DMF, RT | 72% |
Industrial-scale production may employ continuous-flow systems to enhance efficiency and purity.
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Estimated at 1.2 mg/mL (log P ~1.5), derived from analogs .
-
Thermal stability: Decomposition above 200°C, consistent with morpholine-carboxamide derivatives.
-
pH sensitivity: Stable in neutral conditions but susceptible to hydrolysis under strongly acidic/basic environments due to the amide bond.
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume